benzyl N-{5-azaspiro[2.4]heptan-1-yl}carbamate
Overview
Description
benzyl N-{5-azaspiro[2.4]heptan-1-yl}carbamate is a unique chemical compound characterized by its spirocyclic structure. The compound features a central nitrogen atom within a seven-membered ring, which is further connected to a benzyl carbamate (Cbz) group. This structural configuration imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-{5-azaspiro[2.4]heptan-1-yl}carbamate typically involves the formation of the spirocyclic ring system followed by the introduction of the Cbz group. One common method includes the cyclization of a suitable precursor, such as an amino alcohol, under acidic or basic conditions to form the spirocyclic core. The Cbz group can then be introduced through a carbamoylation reaction using benzyl chloroformate in the presence of a base like triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
benzyl N-{5-azaspiro[2.4]heptan-1-yl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to convert the Cbz group to a primary amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce primary amines. Substitution reactions can introduce various alkyl or acyl groups, leading to a diverse array of derivatives.
Scientific Research Applications
benzyl N-{5-azaspiro[2.4]heptan-1-yl}carbamate has several applications in scientific research:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and receptor modulators due to its unique structural features.
Medicine: The compound’s derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It finds applications in the development of novel materials and catalysts for chemical processes
Mechanism of Action
The mechanism of action of benzyl N-{5-azaspiro[2.4]heptan-1-yl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
- 5-Cbz-5-azaspiro[2.4]heptane-1-methanol
- 5-Cbz-5-azaspiro[2.4]heptane-1-carboxylic acid
- 3-Cbz-6-hydroxy-3-azabicyclo[3.1.1]heptane
- 3-Cbz-6-oxo-3-azabicyclo[3.1.1]heptane
Uniqueness
benzyl N-{5-azaspiro[2.4]heptan-1-yl}carbamate is unique due to its specific spirocyclic structure and the presence of the Cbz group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications. Compared to similar compounds, it offers unique binding interactions and reactivity patterns, which can be leveraged in the design of novel pharmaceuticals and materials .
Properties
IUPAC Name |
benzyl N-(5-azaspiro[2.4]heptan-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-13(18-9-11-4-2-1-3-5-11)16-12-8-14(12)6-7-15-10-14/h1-5,12,15H,6-10H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLBAUYGDPXCDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CC2NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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